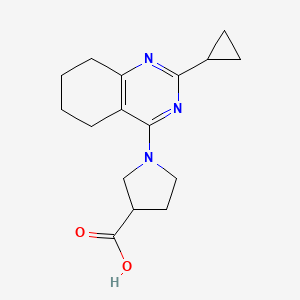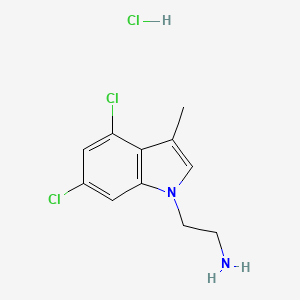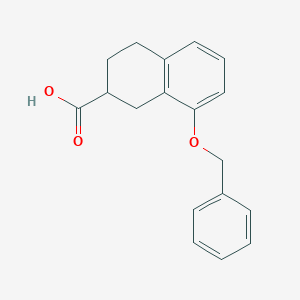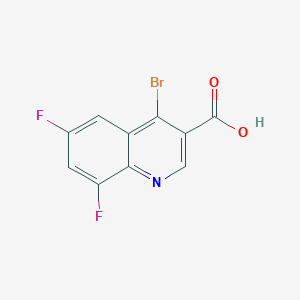![molecular formula C14H28Si3 B11840792 Disilane, pentamethyl[4-(trimethylsilyl)phenyl]- CAS No. 19096-98-1](/img/structure/B11840792.png)
Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane is a unique organosilicon compound characterized by its distinctive structure, which includes multiple methyl groups and a trimethylsilyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane typically involves the reaction of trimethylsilyl-substituted phenyl compounds with disilane derivatives. One common method includes the use of chlorosilanes and Grignard reagents under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in an inert atmosphere.
Substitution: Halogenating agents, nucleophiles, and other reagents under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in biological systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane involves its interaction with molecular targets through its silicon atoms and phenyl ring. The compound can form stable complexes with various substrates, facilitating reactions through coordination and activation of specific pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2,2-Pentamethyl-1-phenyldisilane
- 1,1,1,2,2-Pentamethyl-2-(4-methylphenyl)disilane
- 1,1,1,2,2-Pentamethyl-2-(4-chlorophenyl)disilane
Uniqueness
1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its stability and makes it a versatile reagent in various chemical reactions.
Propriétés
Numéro CAS |
19096-98-1 |
|---|---|
Formule moléculaire |
C14H28Si3 |
Poids moléculaire |
280.63 g/mol |
Nom IUPAC |
dimethyl-trimethylsilyl-(4-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C14H28Si3/c1-15(2,3)13-9-11-14(12-10-13)17(7,8)16(4,5)6/h9-12H,1-8H3 |
Clé InChI |
WRILCDHGYNWDFY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840759.png)


![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)

